Propanedinitrile, (2-methylpropylidene)-

Description

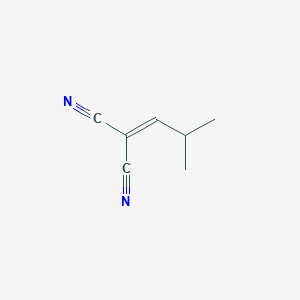

Propanedinitrile, (2-methylpropylidene)-, is a nitrile-based organic compound characterized by a dinitrile (CH₂(CN)₂) backbone substituted with a 2-methylpropylidene group. For example, derivatives like [Chloro(phenyl)methylidene]propanedinitrile (CAS 109-77-3) and 2-(2-Methyl-6-phenyl-1-propyl-1,4-dihydropyridin-4-ylidene)propanedinitrile (C₁₈H₁₇N₃) highlight the versatility of the propanedinitrile core in forming stable, functionalized compounds .

Properties

CAS No. |

13134-03-7 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

2-(2-methylpropylidene)propanedinitrile |

InChI |

InChI=1S/C7H8N2/c1-6(2)3-7(4-8)5-9/h3,6H,1-2H3 |

InChI Key |

QJVQEWMEWWZHHF-UHFFFAOYSA-N |

SMILES |

CC(C)C=C(C#N)C#N |

Canonical SMILES |

CC(C)C=C(C#N)C#N |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

- Biological Activity : Preliminary studies indicate that propanedinitrile, (2-methylpropylidene)- may interact with specific biomolecules, potentially modulating enzyme activity or receptor function. These interactions are crucial for understanding its biochemical effects and therapeutic potential.

- Material Science : The compound has been explored as a low molecular weight material for organic light-emitting diodes (OLEDs). Its optical properties allow it to be used in devices that require efficient light emission. For example, it has been synthesized into a fluorescent material showing electroluminescence properties comparable to established polymers like MEH-PPV .

- Catalysis : Research has indicated that propanedinitrile derivatives could serve as catalysts in various chemical reactions. For instance, studies have shown that molybdenum carbide can be effectively recovered using these compounds without significant loss of activity, highlighting their potential in catalytic applications .

Case Studies and Data Tables

A study on the use of propanedinitrile in OLEDs demonstrated its capability to form films with smooth morphology and significant luminance. The threshold voltage for devices made from this compound was measured at approximately 1.0 V, with luminance values reaching 1300 cd/m², showcasing its effectiveness as an OLED material .

Table 2: Comparative Performance of OLED Materials

| Material | Threshold Voltage (V) | Luminance (cd/m²) |

|---|---|---|

| HEMABM | 1.0 | 1300 |

| MEH-PPV | 1.0 | 2600 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Propanedinitrile Derivatives

*Calculated based on substituent addition to CH₂(CN)₂.

Key Observations:

- Substituent Impact on Reactivity: The introduction of electron-withdrawing groups (e.g., chloro-phenyl in ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions. In contrast, amino-substituted derivatives (e.g., 2-aminopropanedinitrile ) exhibit basicity due to the lone pair on nitrogen.

- Thermodynamic Stability: Propanedinitrile derivatives with bulky substituents, such as the phenyl-dihydropyridine moiety in , demonstrate enhanced crystallinity (monoclinic system, P21/c space group) and thermal stability.

Q & A

Basic Question: What are the common synthetic routes for Propanedinitrile, (2-methylpropylidene)- derivatives?

Methodological Answer:

Propanedinitrile derivatives are typically synthesized via condensation reactions under reflux conditions. For example, a mixture of precursors (e.g., substituted indolium salts) and propanedinitrile derivatives is heated in methanol with a catalyst such as triethylamine. Reaction monitoring via TLC or NMR ensures completion. Post-synthesis, purification is achieved through recrystallization or column chromatography .

Basic Question: How is X-ray crystallography applied to characterize the structural features of Propanedinitrile derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of ethanol or methanol solutions. Data collection involves measuring bond lengths, angles, and torsion angles to confirm molecular geometry. For instance, in thiazolidinone derivatives, SC-XRD revealed planar heterocyclic rings and intermolecular hydrogen bonding (e.g., C–H⋯N interactions) stabilizing the crystal lattice . Software like ORTEP-3 can visualize thermal ellipsoids and atomic displacements .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for Propanedinitrile derivatives?

Methodological Answer:

Contradictions in NMR or IR data often arise from tautomerism or polymorphism. A multi-technique approach is recommended:

- Variable-temperature NMR to detect dynamic equilibria.

- SC-XRD to identify polymorphic forms.

- DFT calculations to model electronic environments and predict spectral patterns.

For example, discrepancies in cyano group stretching frequencies (IR) may require computational validation of electron-withdrawing effects .

Advanced Question: What computational methods predict the reactivity of Propanedinitrile derivatives in organic synthesis?

Methodological Answer:

Quantum chemical methods (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models are critical. The CC-DPS platform uses neural networks to predict reactivity descriptors such as electrophilicity index and frontier molecular orbitals. For derivatives with bromophenyl substituents, these models correlate substituent effects with reaction rates in nucleophilic additions .

Basic Question: What are the key safety protocols for handling Propanedinitrile derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and self-contained breathing apparatus for volatile derivatives.

- Ventilation: Perform reactions in fume hoods to avoid inhalation of toxic vapors (e.g., HCN release risk).

- Waste Disposal: Segregate cyanide-containing waste and neutralize with alkaline hypochlorite before disposal. Refer to UN GHS guidelines (e.g., SDS for 2-aminopropanedinitrile) for hazard-specific protocols .

Advanced Question: How can researchers evaluate the biological activity of Propanedinitrile derivatives?

Methodological Answer:

- In vitro assays: Test antimicrobial activity via broth microdilution (MIC determination) or anticancer activity using MTT assays.

- Structure-Activity Relationship (SAR): Modify substituents (e.g., halogens, aryl groups) and correlate with bioactivity. For example, thiazolidinone derivatives showed enhanced antifungal activity when electron-withdrawing groups were introduced .

- Molecular docking: Simulate interactions with target enzymes (e.g., cytochrome P450) to rationalize observed activities.

Advanced Question: How do steric and electronic effects influence the reactivity of Propanedinitrile derivatives in cycloaddition reactions?

Methodological Answer:

Steric hindrance from bulky substituents (e.g., 2-methylpropylidene) can slow [2+2] cycloadditions, while electron-deficient dinitrile groups enhance electrophilicity. Kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) quantify these effects. Computational tools like NBO analysis further dissect charge distribution and transition-state stabilization .

Basic Question: What analytical techniques are essential for purity assessment of Propanedinitrile derivatives?

Methodological Answer:

- HPLC/GC-MS: Quantify impurities using reverse-phase C18 columns or capillary GC with FID detection.

- Elemental Analysis: Validate stoichiometry (C, H, N %).

- Melting Point: Sharp melting ranges (<2°C variation) indicate high purity.

Advanced Question: How can researchers optimize reaction yields for Propanedinitrile derivatives in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments): Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.

- In situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.

- Microwave-assisted synthesis: Reduce reaction times for steps requiring high thermal energy .

Advanced Question: What strategies mitigate decomposition of Propanedinitrile derivatives during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.